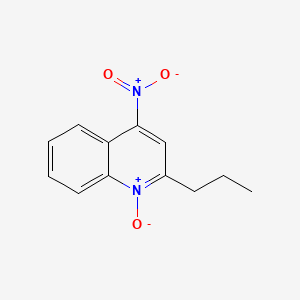

Quinoline, 4-nitro-2-propyl-, 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

86475-96-9 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

4-nitro-1-oxido-2-propylquinolin-1-ium |

InChI |

InChI=1S/C12H12N2O3/c1-2-5-9-8-12(14(16)17)10-6-3-4-7-11(10)13(9)15/h3-4,6-8H,2,5H2,1H3 |

InChI Key |

CXVORSVWCLMCBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Quinoline N Oxides

Foundational Synthetic Routes to Quinoline (B57606) N-Oxide Scaffolds

The initial step toward the target molecule involves the oxidation of the nitrogen atom within the quinoline ring to form a quinoline N-oxide. This transformation alters the electronic properties of the ring system, which is crucial for subsequent functionalization.

Classical N-Oxidation Protocols for Quinoline Ring Systems

Historically, the N-oxidation of quinolines has been achieved using various peroxy acids. These methods are well-established and widely employed for their reliability. A common approach involves the reaction of quinoline with hydrogen peroxide in the presence of acetic acid. researchgate.net Another frequently used oxidant is meta-chloroperbenzoic acid (m-CPBA), which effectively converts quinoline to its corresponding N-oxide in an organic solvent. researchgate.net Peracetic acid is also a capable reagent for this transformation. uop.edu.pk These classical methods provide a direct and efficient route to the quinoline N-oxide core.

| Oxidizing Agent | Solvent/Conditions | Product | Reference |

| Hydrogen Peroxide / Acetic Acid | Heated (70°C) | Quinoline N-oxide | researchgate.net |

| meta-Chloroperbenzoic Acid (m-CPBA) | Organic Solvent | Quinoline N-oxide | researchgate.net |

| Peracetic Acid | Not specified | Quinoline N-oxide | uop.edu.pk |

Advanced Strategies for Quinoline N-Oxide Formation

Modern synthetic chemistry has introduced more sophisticated methods for generating quinoline N-oxide structures. One such advanced strategy is the cobalt-catalyzed annulation of arylnitrones with alkynes, which allows for the construction of the quinoline N-oxide ring system from simpler precursors. jst.go.jp Another innovative route involves the base-induced cyclization of alkylidene O-nitroarylacetonitriles. combichemistry.com This method starts with readily available nitroarenes and builds the heterocyclic N-oxide ring through a sequence of reactions, including a Knoevenagel condensation. combichemistry.com These advanced strategies offer alternative pathways that can accommodate a wider range of functional groups and substitution patterns.

Synthesis of Nitroquinoline Derivatives

With the quinoline N-oxide scaffold in hand, the next critical step is the introduction of a nitro group. The position of this group is highly dependent on the substrate (quinoline vs. quinoline N-oxide) and the reaction conditions.

Regioselective Nitration Approaches for Quinoline Cores

Direct nitration of the parent quinoline ring is a challenging process that typically requires harsh conditions. The use of fuming nitric acid in the presence of fuming sulfuric acid results in electrophilic substitution, yielding a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk The pyridine (B92270) part of the quinoline ring is deactivated towards electrophilic attack, directing the substitution to the benzene (B151609) ring.

Achieving different regioselectivity requires alternative strategies. For instance, a novel method for introducing a nitro group at the 3-position has been developed using Reissert compounds, such as 1-benzoyl-2-cyano-1,2-dihydroquinoline, which can be nitrated with acetyl nitrate (B79036). elsevierpure.com More recently, a dearomatization-rearomatization strategy has been introduced for the meta-nitration of quinolines. acs.org

| Substrate | Reagent(s) | Position of Nitration | Reference |

| Quinoline | Fuming HNO₃ / Fuming H₂SO₄ | 5- and 8- | uop.edu.pk |

| 1-Benzoyl-2-cyano-1,2-dihydroquinoline | Acetyl nitrate | 3- | elsevierpure.com |

| Quinoline | TBN / TEMPO / O₂ | meta- (3-, 6-, or 7-) | acs.org |

Methods for Incorporating Nitro Groups onto Quinoline N-Oxides

The presence of the N-oxide functionality profoundly influences the regioselectivity of nitration. The N-oxide group activates the quinoline ring for electrophilic substitution, particularly at the 4-position. The standard and most direct method for synthesizing 4-nitroquinoline (B1605747) 1-oxide involves treating quinoline N-oxide with a nitrating agent like potassium nitrate in sulfuric acid at room temperature. researchgate.net

The mechanism of regioselectivity is dependent on the acidity of the medium. jst.go.jp The unprotonated, free N-oxide molecule is nitrated at the 4-position. jst.go.jp However, in strongly acidic conditions, the oxygen atom becomes protonated, and nitration is directed to the 5- and 8-positions. jst.go.jp

While nitration at the 4-position is common with mixed acids, other methodologies have been developed to achieve different outcomes. rsc.org A metal-free, direct C-3 nitration of quinoline N-oxides has been developed using tert-butyl nitrite (B80452) (TBN) as both the nitro source and the oxidant. researchgate.netrsc.org This reaction proceeds through a free radical process but exhibits high regioselectivity. researchgate.netrsc.org Photochemical methods, using reagents like nitrosyl chloride or n-butyl nitrite, have also been explored for the nitration of quinoline 1-oxide. nih.gov

| Substrate | Reagent(s) | Position of Nitration | Reference |

| Quinoline N-oxide | KNO₃ / H₂SO₄ | 4- | researchgate.net |

| Quinoline N-oxide (unprotonated) | Mixed Acid | 4- | jst.go.jprsc.org |

| Quinoline N-oxide (O-protonated) | Mixed Acid (high acidity) | 5- and 8- | jst.go.jp |

| Quinoline N-oxide | tert-Butyl Nitrite (TBN) | 3- | researchgate.netrsc.org |

Multicomponent Reactions (MCRs) for Nitroquinoline N-Oxide Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. nih.gov MCRs like the Passerini, Ugi, and Strecker reactions are powerful tools in medicinal chemistry for rapidly generating molecular diversity. nih.gov

In the context of quinoline synthesis, several MCRs are well-established. The Povarov reaction, for example, is a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.net While MCRs are widely used for the synthesis of the core quinoline scaffold, specific examples of multicomponent reactions designed to directly yield a fully formed nitroquinoline N-oxide in a single step are not prominently featured in the literature. The synthesis of such a complex scaffold is typically achieved through the sequential, stepwise approaches detailed in the preceding sections. The development of an MCR for the direct synthesis of molecules like Quinoline, 4-nitro-2-propyl-, 1-oxide represents a potential area for future synthetic innovation.

Preparation of Quinoline, 4-nitro-2-propyl-, 1-oxide and its Structural Analogues

The synthesis of "Quinoline, 4-nitro-2-propyl-, 1-oxide" and its analogues involves strategic approaches to introduce substituents at specific positions of the quinoline N-oxide core. These methods focus on achieving regioselectivity and accommodating various functional groups.

The introduction of alkyl groups at the C-2 position of quinoline N-oxides is a key step in the synthesis of the target compound and its analogues. Various methodologies have been developed to achieve this transformation, often leveraging the directing effect of the N-oxide group.

One common strategy involves the reaction of quinoline N-oxides with organometallic reagents. For instance, alkyl Grignard reagents can be used to introduce alkyl chains at the C-2 position. The success of these reactions often depends on the combination of a suitable catalyst, such as copper, and an activator like lithium fluoride (B91410) or magnesium chloride. This approach is versatile and can be applied to a range of complex N-heterocycles. organic-chemistry.org

Another approach is the reductive alkylation using Wittig reagents, which provides excellent site selectivity for the C-2 position and is compatible with various functional groups. nih.gov Additionally, metal-free methods have been developed, such as the reaction of quinoline N-oxides with ammonia (B1221849) and various primary and secondary amines, or active methylene (B1212753) compounds, in the presence of diethyl H-phosphonate and potassium carbonate. rsc.org Visible-light-induced deaminative C-2 alkylation using Katritzky salts has also been reported as an effective method. researchgate.net Furthermore, a transition-metal-free, hypervalent iodine(III)-mediated regioselective alkylation of quinoline N-oxides using tertiary or secondary alcohols has been demonstrated. researchgate.net

A base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles offers another route to substituted quinoline N-oxides. combichemistry.com These precursors are typically prepared through the vicarious nucleophilic substitution cyanomethylation of nitroarenes followed by a Knoevenagel condensation. combichemistry.com

Achieving stereoselectivity in the introduction of a propyl group at the C-2 position is generally not a concern unless the propyl chain itself contains a chiral center. The primary focus of synthetic methods is on regioselectivity, ensuring the propyl group is introduced specifically at the C-2 position.

The inherent reactivity of the quinoline N-oxide ring directs nucleophilic attack to the C-2 and C-4 positions. The N-oxide group activates the C-2 position, making it susceptible to attack by various nucleophiles, including sources of propyl groups like propyl Grignard reagents or other propyl-containing organometallic species. The choice of reagents and reaction conditions is crucial for maximizing the yield of the desired C-2 substituted product over the C-4 substituted isomer.

For instance, the reaction of quinoline N-oxides with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) has been shown to afford 2-arylquinolines, suggesting a similar approach could be adapted for alkyl groups. researchgate.net The mechanism often involves the formation of a 2-substituted-1(2H)-olate intermediate. researchgate.net

While direct nitration of the quinoline N-oxide ring can occur at various positions, achieving specific functionalization at the C-4 position with a nitro group often involves multi-step synthetic sequences. If the starting quinoline already contains a nitro group at the C-4 position, subsequent N-oxidation can be performed to yield the desired quinoline N-oxide.

Alternatively, for quinolines that are not pre-functionalized with a nitro group, direct nitration can be a viable, albeit sometimes unselective, method. The regioselectivity of nitration on the quinoline ring is influenced by the reaction conditions and the presence of other substituents.

Once the 4-nitro-quinoline scaffold is obtained, N-oxidation can be carried out using standard oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to furnish the corresponding N-oxide.

Organic Transformations Utilizing Quinoline N-Oxides as Precursors

Quinoline N-oxides are versatile precursors in organic synthesis, enabling a wide range of functionalizations on the quinoline core. The N-oxide group not only modifies the electronic properties of the ring but also serves as a directing group and an internal oxidant in many transformations.

A significant class of reactions involving quinoline N-oxides is deoxygenative functionalization, where the N-oxide is removed during the course of the reaction, leading to a functionalized quinoline. This approach is particularly useful for introducing substituents at the C-2 position.

The N-oxide group facilitates the activation of C-H bonds, particularly at the C-2 and C-8 positions, allowing for the introduction of a diverse array of functional groups.

Alkenylation: Palladium-catalyzed direct C-H alkenylation of quinoline N-oxides with olefins provides a route to 2-alkenylated quinolines. acs.orgacs.org This process can often be achieved without an external oxidant, as the N-oxide can serve this role. acs.orgacs.org Zinc-catalyzed C-H alkenylation with ynones has also been developed. rsc.org These methods are valuable for constructing new C-C bonds on the quinoline scaffold. rsc.org

Alkylation: Direct C-H alkylation of quinoline N-oxides can be achieved through various catalytic systems. Palladium-catalyzed dual C-H bond activation with ethers is one such method. nih.gov Copper-catalyzed alkylation at the C-2 position has also been reported. researchgate.net Metal-free approaches for C-2 alkylation have also been developed. rsc.org

Arylation: The introduction of aryl groups can be achieved with high regioselectivity. Palladium-catalyzed C-H arylation of quinoline N-oxides typically occurs at the C-2 position. nih.gov However, under certain conditions, such as with phosphine-free palladium catalysts, C-8 arylation can be favored. acs.org Ruthenium and rhodium catalysts have also been employed for regioselective C-8 arylation with arylboronic acids. nih.govacs.org Visible-light-mediated photocatalysis offers a transition-metal-free approach for C-2 arylation. rsc.org

Amination and Amidation: The C-2 position of quinoline N-oxides can be readily aminated or amidated. Copper-catalyzed direct amination with aliphatic secondary amines provides an efficient route to 2-aminoquinolines. acs.org Similarly, copper-catalyzed amidation with lactams or cyclamines has been reported. nih.gov Metal- and additive-free deoxygenative C-2 heteroarylation with N-sulfonyl-1,2,3-triazoles has also been achieved. beilstein-journals.orgnih.gov Nickel-catalyzed oxidative C-H amination with alicyclic amines is another effective method. acs.org Copper-catalyzed C-H amidation with dioxazolones has also been developed. acs.orgresearchgate.net

Halogenation: While direct C-H halogenation of quinolines can be challenging to control regioselectively, the N-oxide functionality can direct this transformation. For instance, rhodium-catalyzed C-8 bromination of quinoline N-oxides with N-bromosuccinimide (NBS) has been demonstrated. nih.gov Metal-free methods for the regioselective remote C-H halogenation of 8-substituted quinolines have also been developed. rsc.org Regioselective chlorination of quinoline N-oxides can be achieved using reagents like triphenylphosphine/trichloroacetonitrile. researchgate.net

Sulfonylation: The introduction of a sulfonyl group at the C-2 position can be accomplished through copper-catalyzed C-H activation using aryl sulfonyl chlorides. nih.govacs.orgacs.org Transition-metal-free deoxygenative C-2 sulfonylation with sulfonyl chlorides has also been reported. mdpi.com

Cyanation: Regioselective cyanation of quinoline N-oxides can be achieved using trimethylsilyl (B98337) cyanide, mediated by hypervalent iodine(III) reagents. researchgate.net Vanadium-containing heteropoly acids can catalyze the direct oxidative C-H cyanation, preferentially at the 4-position. rsc.org

Isomerization and Rearrangement Reactions of Quinoline N-Oxides

Quinoline N-oxides are known to undergo several types of isomerization and rearrangement reactions, particularly under photochemical conditions or upon treatment with acylating agents. These reactions provide routes to other important heterocyclic scaffolds like quinolinones (carbostyrils) and benzoxazepines. scispace.comrsc.org

Photochemical Rearrangements: Irradiation of quinoline N-oxides can induce rearrangement to form quinolin-2(1H)-ones. A novel, light-induced zinc-catalyzed method has been developed that proceeds with high atomic economy. rsc.org The reaction pathway is solvent-dependent; in polar solvents, quinolinones are often the major product, whereas in non-polar media, the formation of benz[d] nih.govacs.orgoxazepines may be favored. scispace.comrsc.org For "Quinoline, 4-nitro-2-propyl-, 1-oxide," photochemical isomerization would be expected to yield 4-nitro-2-propylquinolin-2(1H)-one.

Boekelheide Rearrangement: This rearrangement is particularly relevant for quinoline N-oxides bearing an alkyl group at the C2-position. The reaction typically involves treating the N-oxide with an anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA), which leads to the formation of an O-acylated C2-alkylquinoline. nih.gov This process effectively transfers the oxygen atom from the nitrogen to the adjacent alkyl side chain. For "Quinoline, 4-nitro-2-propyl-, 1-oxide," this reaction would provide a pathway to functionalize the propyl group at the carbon adjacent to the quinoline ring.

| Reaction Type | Conditions | Expected Product for Quinoline, 4-nitro-2-propyl-, 1-oxide |

| Photochemical Isomerization | UV light, Zn-catalyst | 4-nitro-2-propylquinolin-2(1H)-one |

| Boekelheide Rearrangement | Acetic Anhydride (Ac₂O) or Trifluoroacetic Anhydride (TFAA), Heat | 1-(4-nitroquinolin-2-yl)prop-1-yl acetate |

Nucleophilic and Electrophilic Reactions on the Quinoline N-Oxide System

The electronic nature of the "Quinoline, 4-nitro-2-propyl-, 1-oxide" system is distinctly polarized, making it susceptible to both nucleophilic and electrophilic attack at different positions.

Nucleophilic Reactions: The pyridine ring of a quinoline N-oxide is electron-deficient and thus activated towards nucleophilic attack, primarily at the C2 and C4 positions. In "Quinoline, 4-nitro-2-propyl-, 1-oxide," this effect is dramatically enhanced by the presence of the strongly electron-withdrawing 4-nitro group. This group makes the C4 position exceptionally electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group itself can act as a leaving group and be displaced by a variety of nucleophiles. wikipedia.orgnih.gov While the C2 position is also electronically activated by the N-oxide, the bulky 2-propyl group provides significant steric hindrance, directing nucleophilic attack preferentially to the C4 position.

Electrophilic Reactions: Electrophilic substitution on the quinoline nucleus is generally disfavored on the electron-poor pyridine ring. Instead, it occurs on the carbocyclic (benzene) ring, typically at the C5 and C8 positions. pharmaguideline.comquimicaorganica.org For "Quinoline, 4-nitro-2-propyl-, 1-oxide," both the N-oxide and the 4-nitro group are deactivating for electrophilic aromatic substitution, meaning that reactions such as nitration, halogenation, or sulfonation would require harsh, vigorous conditions to proceed on the benzene ring. uop.edu.pk

| Reaction Type | Regioselectivity on Quinoline, 4-nitro-2-propyl-, 1-oxide | Influencing Factors |

| Nucleophilic Substitution | Predominantly at C4 | Strong activation by the 4-nitro group; steric hindrance at C2 by the propyl group. |

| Electrophilic Substitution | C5 and C8 positions | Deactivation of the benzene ring by both the N-oxide and 4-nitro groups. |

Catalytic Systems and Reaction Conditions in Quinoline N-Oxide Chemistry

The N-oxide functionality serves as a versatile directing group in modern catalytic chemistry, enabling site-selective C-H functionalization reactions that would otherwise be difficult to achieve.

Transition Metal-Catalyzed Processes

Transition metal catalysis has emerged as a powerful tool for the regioselective functionalization of quinoline N-oxides. The N-oxide group acts as an effective directing group, coordinating to the metal center and guiding C-H activation to the sterically accessible C8-position of the benzene ring. acs.orgacs.org This strategy circumvents the inherent reactivity patterns of the molecule, providing access to a wide range of C8-substituted quinolines.

Palladium-Catalysis: Palladium catalysts are widely used for C8-selective C-H arylation, acylation, and homocoupling reactions of quinoline N-oxides. nih.govacs.orgnih.govrsc.orgresearchgate.net These reactions typically proceed via the formation of a five-membered palladacycle intermediate.

Rhodium-Catalysis: Rhodium(III) catalysts have been successfully employed for the C8-selective alkylation and alkynylation of quinoline N-oxides under mild conditions, often at room temperature. acs.orgibs.re.kracs.org

Ruthenium-Catalysis: Ruthenium(II) catalysts have been developed for C8-arylation using arylboronic acids. A notable feature of some ruthenium systems is their ability to effect a subsequent in-situ deoxygenation, yielding the 8-arylquinoline directly. acs.org

| Metal Catalyst | Reaction Type | Position | Reagents |

| Palladium (Pd) | C-H Arylation | C8 | Iodoarenes, Acetic Acid |

| Palladium (Pd) | C-H Acylation | C8 | α-Oxocarboxylic Acids or α-Diketones |

| Rhodium (Rh) | C-H Alkylation | C8 | Activated Alkenes (e.g., Maleimides) |

| Rhodium (Rh) | C-H Alkynylation | C8 | Terminal Alkynes |

| Ruthenium (Ru) | C-H Arylation | C8 | Arylboronic Acids |

Metal-Free Synthetic Methodologies

While transition metals offer powerful synthetic routes, metal-free methodologies are increasingly sought after for their sustainability and reduced toxicity. For quinoline N-oxides, several metal-free functionalizations have been developed, although their applicability to "Quinoline, 4-nitro-2-propyl-, 1-oxide" is limited.

Many established metal-free methods target the C2-position, which is activated by the N-oxide. These include deoxygenative cross-coupling reactions with arylzinc reagents (activated by TFAA) or 1,3-azoles. researchgate.net A notable example is the C2-heteroarylation using N-sulfonyl-1,2,3-triazoles, which proceeds smoothly at room temperature without any metal or additive. nih.gov As previously discussed, these C2-H functionalization methods are not applicable to the 2-propyl-substituted title compound. Therefore, the development of novel metal-free strategies for C4 or C8 functionalization remains an area of interest for this specific substrate class.

Photochemical and Other Advanced Catalytic Approaches

Advanced catalytic methods, particularly those involving photochemistry, provide unique pathways for the transformation of quinoline N-oxides. These approaches can often proceed under mild conditions and can access reactive intermediates and product classes that are unavailable through traditional thermal reactions.

As mentioned in section 2.4.2, the light-induced isomerization of quinoline N-oxides to quinolin-2(1H)-ones is a prime example of a photochemical approach. rsc.org This transformation can be facilitated by zinc catalysts and represents a green, atom-economical process. Further photochemical studies have shown that irradiation can lead to the formation of benz[d] nih.govacs.orgoxazepine intermediates, which can be solvolyzed to yield indole (B1671886) derivatives. scispace.com In some cases, photolysis can even induce novel rearrangements via proposed nitrene intermediates, expanding the synthetic utility of quinoline N-oxides as precursors to diverse heterocyclic systems. scispace.com These photochemical methods are highly relevant to "Quinoline, 4-nitro-2-propyl-, 1-oxide" and offer pathways for its conversion into other complex molecular architectures.

| Approach | Conditions | Transformation |

| Photocatalysis (Zn) | UV/Visible Light, Zn-catalyst | Isomerization to Quinolin-2(1H)-one |

| Photolysis (Non-polar solvent) | UV Light | Rearrangement to Benz[d] nih.govacs.orgoxazepine |

| Photolysis (Specific substrates) | UV Light | Rearrangement to Indole derivatives |

Mechanistic Investigations of Biological Activities

General Mechanisms of Action Associated with Quinoline (B57606) N-Oxides

The biological activities of quinoline N-oxides are intrinsically linked to their distinct chemical structure, particularly the N-oxide and nitro functional groups. These features govern their interactions within biological systems, from the generation of reactive species to direct engagement with cellular macromolecules.

The N-oxide group is a critical determinant of the biological reactivity of the quinoline scaffold. Its presence significantly influences the electronic properties of the aromatic ring system. By withdrawing electron density, the N-oxide functionality renders the quinoline ring more electron-deficient, enhancing its character as an electron acceptor. ias.ac.in This electronic modification makes the compound more susceptible to nucleophilic attack, a common reaction mechanism in biological processes. ias.ac.in

A primary mechanism underlying the bioactivity of 4-nitroquinoline (B1605747) N-oxides is their ability to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS). This process is initiated by the enzymatic reduction of the 4-nitro group. oup.comresearchgate.net In a cellular environment, enzymes can reduce the nitro group to form a nitro anion radical. This radical can then transfer an electron to molecular oxygen to produce the superoxide (B77818) radical (O₂⁻), regenerating the parent nitro compound in a process known as redox cycling. oup.comresearchgate.net

Further reduction of the nitro group, a four-electron process, leads to the formation of the metabolite 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered a proximate carcinogen for the well-studied analogue 4-Nitroquinoline 1-oxide (4-NQO). oup.comwikipedia.org The metabolic activation of 4-NQO can generate ROS, such as hydrogen peroxide (H₂O₂) and superoxide, which induce significant oxidative stress within cells. oup.comnih.gov This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to the compound's cytotoxicity and mutagenicity. oup.comwikipedia.org The quinoline structure itself may also facilitate electron transfer in redox reactions, further promoting the generation of ROS. illinois.edu

Quinoline N-oxides and their metabolites can directly interact with and damage critical cellular macromolecules. The highly reactive metabolite 4HAQO can be further metabolized to an electrophilic reactant that forms stable, covalent adducts with DNA. oup.comwikipedia.org These adducts primarily form with purine (B94841) bases, such as guanine (B1146940) and adenine, disrupting the normal structure and function of DNA. oup.comwikipedia.org

This interaction with nucleic acids is a major contributor to the genotoxicity of compounds like 4-NQO. The formation of these adducts can lead to several forms of DNA damage, including:

Base pair mutations: The adducts can be misread during DNA replication, leading to mutations. wikipedia.org

Oxidative DNA damage: The oxidative stress generated by these compounds can lead to the formation of lesions such as 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage. oup.comnih.gov

DNA strand breaks: The chemical instability introduced by adducts and oxidative lesions can result in single- or double-strand breaks in the DNA backbone. researchgate.net

Beyond DNA, some quinoline-based compounds have been shown to intercalate into the DNA minor groove, physically distorting the double helix and interfering with the function of DNA-interacting enzymes like DNA methyltransferases and polymerases. nih.govnih.govbiorxiv.org The electrophilic metabolites can also react with proteins, forming protein adducts and impairing their function. wikipedia.org

Table 1: Summary of DNA Damage Mechanisms by Nitroquinoline N-Oxides

| Damage Type | Mechanism | Key Metabolite/Species | Consequence |

|---|---|---|---|

| Covalent Adducts | Electrophilic attack on purine bases (guanine, adenine). oup.comwikipedia.org | 4-hydroxyaminoquinoline 1-oxide (4HAQO) | DNA replication errors, mutations. wikipedia.org |

| Oxidative Damage | Generation of ROS which oxidize DNA bases. oup.comnih.gov | ROS (e.g., H₂O₂, O₂⁻) | Formation of lesions like 8-hydroxydeoxyguanosine (8OHdG). oup.com |

| DNA Intercalation | Insertion of the planar quinoline ring between DNA base pairs. nih.govnih.gov | Parent Compound/Analogues | Distortion of DNA helix, inhibition of DNA-processing enzymes. biorxiv.org |

| Strand Scission | Instability from adducts and oxidative lesions leading to breaks. researchgate.net | 4-NQO and its metabolites | Disruption of DNA integrity. researchgate.net |

Biological Mechanisms of Quinoline, 4-nitro-2-propyl-, 1-oxide and Related Analogues

Building upon the general mechanisms, this section focuses on the specific pathways through which "Quinoline, 4-nitro-2-propyl-, 1-oxide" and its structural relatives exert their antimicrobial and antimalarial effects.

The antimicrobial properties of 4-nitroquinoline N-oxides are strongly linked to the mechanisms of reactive species generation and interaction with macromolecules. The nitro group is considered essential for significant antifungal activity. ias.ac.in

The proposed mechanisms of antimicrobial action include:

Enzyme Inhibition: The electron-deficient quinoline ring is susceptible to attack by nucleophilic groups found in microbial enzymes, such as the sulfhydryl (-SH) group of cysteine. ias.ac.in This covalent modification can inactivate essential enzymes, disrupting cellular metabolism and leading to cell death.

Inhibition of DNA Synthesis: In bacteria, related compounds like quinoxaline (B1680401) 1,4-di-N-oxides have been shown to selectively inhibit the synthesis of DNA, while protein and RNA synthesis remain unaffected initially. nih.gov This suggests a direct or indirect interference with the DNA replication machinery.

Oxidative Stress: The intracellular reduction of the nitro group generates free radicals and ROS. nih.gov Microorganisms, particularly those with deficient antioxidant defense systems, are highly susceptible to this induced oxidative stress, which can damage a wide array of cellular components. researchgate.net Nitric oxide (NO) and related reactive nitrogen species are known to have broad-spectrum antifungal and antibacterial effects, causing damage to DNA, inactivating metabolic enzymes through S-nitrosylation, and disrupting cellular membranes. nih.govnih.govresearchgate.net

The combined effect of direct enzymatic inhibition, disruption of DNA replication, and overwhelming oxidative damage likely contributes to the potent antimicrobial activity observed for this class of compounds.

The antimalarial activity of quinoline-based compounds is classically associated with their action within the food vacuole of the Plasmodium parasite. nih.gov During its intraerythrocytic stage, the parasite digests host hemoglobin to obtain amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).

To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline pigment called hemozoin. researchgate.net Quinoline antimalarials are believed to disrupt this critical detoxification process. The mechanism involves the following steps:

Accumulation: As weak bases, quinoline compounds accumulate to high concentrations in the acidic food vacuole of the parasite. nih.gov

Inhibition of Hemozoin Formation: The accumulated drug is thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme molecules. researchgate.net

Heme-Mediated Toxicity: The resulting buildup of free, soluble heme is highly toxic to the parasite. researchgate.net Free heme can lyse membranes, inhibit essential parasitic enzymes such as cysteine proteases, and catalyze the generation of ROS, leading to catastrophic oxidative damage and parasite death. researchgate.net

While this is the established mechanism for drugs like chloroquine, it is a plausible pathway for other quinoline derivatives, including "Quinoline, 4-nitro-2-propyl-, 1-oxide". The specific structural features of the compound would influence its lipophilicity, accumulation in the food vacuole, and its efficiency in inhibiting heme polymerization.

Table 2: Proposed Antimalarial Mechanism via Heme Detoxification Interference

| Step | Process | Consequence for Parasite |

|---|---|---|

| 1. Drug Accumulation | The quinoline compound concentrates in the acidic food vacuole. nih.gov | High intracellular drug concentration at the target site. |

| 2. Inhibition of Heme Polymerization | The drug binds to free heme or the growing hemozoin crystal, preventing detoxification. researchgate.net | Accumulation of toxic, soluble heme. |

| 3. Membrane Damage | Free heme destabilizes and lyses the parasite's cellular and vacuolar membranes. | Loss of cellular integrity. |

| 4. Enzyme Inhibition | Accumulated heme inhibits the function of crucial enzymes, like cysteine proteases. researchgate.net | Disruption of vital metabolic and digestive processes. |

| 5. Oxidative Stress | Free heme catalyzes the production of reactive oxygen species (ROS). researchgate.net | Widespread oxidative damage to proteins, lipids, and nucleic acids. |

Molecular Mechanisms of Potential Anticancer Activities

The anticancer potential of quinoline N-oxides is attributed to their ability to interfere with fundamental cellular processes, primarily through DNA damage, inhibition of essential enzymes, and induction of programmed cell death. Much of the detailed mechanistic understanding comes from studies on the closely related and well-researched compound, 4-nitroquinoline-1-oxide (4NQO), which serves as a model for this class of molecules.

DNA Damage Induction and Repair Pathways

Quinoline, 4-nitro-2-propyl-, 1-oxide, much like its analogue 4NQO, is understood to be a potent DNA-damaging agent. Its genotoxicity is not direct but requires metabolic activation. wikipedia.org The nitro group is reduced to a reactive hydroxylamine (B1172632) intermediate, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which can then form covalent adducts with DNA bases, particularly guanine and adenine. semanticscholar.orgfrontiersin.org These bulky adducts distort the DNA helix, mimicking the effects of ultraviolet (UV) radiation. wikipedia.org

This type of DNA damage triggers cellular repair mechanisms, primarily the nucleotide excision repair (NER) pathway. wikipedia.orgnih.gov The critical role of NER in repairing this damage is highlighted by the hypersensitivity of cells deficient in this pathway, such as those from individuals with Xeroderma Pigmentosum (XP). nih.govnih.gov Studies have shown that various XP complementation groups (A, D, and G) are acutely sensitive to 4NQO, confirming that the bulky lesions it creates are substrates for the NER system. nih.gov

In addition to forming adducts, the metabolism of 4-nitroquinoline N-oxides can generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. nih.gov This leads to oxidative stress and the formation of oxidative DNA lesions like 8-hydroxydeoxyguanosine (8OHdG), further contributing to the compound's genotoxicity. wikipedia.orgnih.gov This dual mechanism of inducing both bulky adducts and oxidative damage underscores its potent ability to compromise genomic integrity.

| Cell Type | Key DNA Repair Pathway | Sensitivity to 4-Nitroquinoline-1-Oxide (4NQO) | Reference |

| Normal Human Fibroblasts | Nucleotide Excision Repair (NER) | Baseline sensitivity | nih.gov |

| Xeroderma Pigmentosum (XP) Group A | Deficient in NER | Very sensitive | nih.gov |

| Xeroderma Pigmentosum (XP) Group C | Deficient in NER | Not particularly sensitive | nih.gov |

| Xeroderma Pigmentosum (XP) Group D | Deficient in NER | Very sensitive | nih.gov |

| Xeroderma Pigmentosum (XP) Group G | Deficient in NER | Very sensitive | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

The extensive DNA damage and cellular stress induced by quinoline N-oxides ultimately trigger programmed cell death, or apoptosis. Studies on related compounds, such as 2-(4'-nitrostyryl)-quinoline-1-oxide and 4-(4'-nitrostyryl)-quinoline-1-oxide, have shown that treatment of cancer cells leads to the activation of the intrinsic apoptotic pathway. nih.gov

This process is marked by the activation of key executioner enzymes, specifically caspase-9 and caspase-3. nih.gov The accumulation of DNA damage leads to cellular signals that activate the initiator caspase-9, which in turn activates the effector caspase-3. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving various cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov This induction of apoptosis is often preceded by a decrease in the concentration of nicotinamide (B372718) enzymes. nih.gov The stalling of replication forks due to unrepaired DNA damage is a primary trigger for this apoptotic response. frontiersin.org

Quorum Sensing Modulation by 2-Alkyl-4(1H)-quinolone N-Oxides (AQNOs)

Quinoline, 4-nitro-2-propyl-, 1-oxide belongs to the broader class of 2-Alkyl-4(1H)-quinolone N-Oxides (AQNOs). While the subject compound is a synthetic derivative, naturally occurring AQNOs are important molecules in bacterial communication, particularly in the opportunistic pathogen Pseudomonas aeruginosa. frontiersin.org

In P. aeruginosa, the pqs quorum-sensing (QS) system utilizes 2-alkyl-quinolones (AQs) to regulate virulence factors and biofilm formation. nih.govmdpi.com This system produces well-known signal molecules like 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ). mdpi.com The N-oxide counterparts, such as 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), are also produced by this system. frontiersin.org

Unlike PQS and HHQ, which act as signaling molecules that bind to the transcriptional regulator PqsR, HQNO does not typically function as a QS signal itself. frontiersin.orgnih.gov Instead, it plays a significant role in microbial competition by acting as a potent inhibitor of the cytochrome bc1 complex in the electron transport chain of both prokaryotic and eukaryotic cells. frontiersin.org This inhibitory action allows P. aeruginosa to suppress the growth of competing bacteria, such as Staphylococcus aureus. nih.gov Furthermore, AQNOs can influence P. aeruginosa's own physiology by triggering autolysis, which is beneficial for biofilm formation. frontiersin.org The presence of these molecules can directly inhibit the predatory activity of other microorganisms like Bdellovibrio bacteriovorus. frontiersin.org

Antiviral Mechanisms

The quinoline scaffold is present in numerous compounds with a wide range of biological activities, including antiviral properties. Computational studies have explored the potential of nitro derivatives of quinoline and quinoline N-oxide as antiviral agents, particularly against SARS-CoV-2. nih.gov

These in silico studies suggest that nitro-quinoline N-oxides may act as inhibitors of the SARS-CoV-2 main protease (Mᵖʳᵒ), an essential enzyme for viral replication. nih.govresearchgate.net Molecular docking simulations indicate that these compounds can fit into the active site of the protease and form stabilizing interactions, potentially blocking its function more effectively than other known quinoline-based drugs like chloroquine. nih.gov The N-oxide group appears to enhance the binding affinity within the enzyme's active site. While these findings are computational, they point to a plausible mechanism for antiviral activity that warrants further experimental investigation. nih.gov

Influence of Substituents on Mechanistic Pathways

The biological activity of a quinoline N-oxide is highly dependent on the nature and position of its substituents. The core structure's mechanism of action can be finely tuned by altering these chemical groups, which affects the molecule's metabolism, reactivity, and interaction with biological targets.

The 4-Nitro Group : This substituent is critical for the genotoxic and cytotoxic effects. It is the primary site of metabolic activation through enzymatic reduction to the reactive 4-hydroxyaminoquinoline-1-oxide (4HAQO) intermediate. wikipedia.org This intermediate is responsible for forming the DNA adducts that lead to mutations and cell death. semanticscholar.org The nitro group also enables the compound to induce significant oxidative stress by participating in redox cycling, which generates ROS. nih.govresearchgate.net

The 1-Oxide Group : The N-oxide moiety influences the electronic properties of the quinoline ring system and is important for its biological activity. For instance, in computational antiviral studies, the N-oxide form of quinoline derivatives showed improved interaction energies with the target protease compared to their non-oxidized counterparts. nih.gov

The 2-Propyl Group : The alkyl substituent at the C2 position, in this case, a propyl group, significantly impacts the molecule's physicochemical properties. It increases the lipophilicity (fat-solubility) of the compound compared to the unsubstituted 4NQO. This can affect its ability to cross cell membranes, its distribution within the cell, and its interaction with metabolic enzymes and molecular targets. The size and nature of the alkyl chain are known to be important for the quorum sensing-related activities of the broader AQNO class. mdpi.com

Structure-activity relationship (SAR) studies on related quinazoline (B50416) and quinoline derivatives have consistently shown that even minor modifications, such as the position or electronic nature (electron-donating vs. electron-withdrawing) of a substituent, can dramatically alter biological efficacy, for example, in the inhibition of EGFR kinase. mdpi.com Therefore, the specific combination of the 2-propyl, 4-nitro, and 1-oxide groups defines the unique biological profile of Quinoline, 4-nitro-2-propyl-, 1-oxide.

Structure Activity Relationship Sar Studies

Positional and Electronic Effects of the Nitro Group at C-4 on Biological Activity

The nitro group at the C-4 position is a critical determinant of the compound's biological action, primarily due to its potent electron-withdrawing properties. This electronic influence is fundamental to the molecule's mechanism of genotoxicity, which is the most studied aspect of the parent compound, 4-NQO. wikipedia.orgresearchgate.net

The biological activity of 4-NQO is not direct but requires metabolic activation through the reduction of the nitro group. wikipedia.org This process forms highly reactive intermediates, notably the 4-hydroxyaminoquinoline 1-oxide (4-HAQO) metabolite, which is considered the ultimate carcinogen. wikipedia.org The strong electron-withdrawing nature of the C-4 nitro group facilitates this reductive activation. This activation pathway ultimately leads to the formation of stable covalent adducts with DNA, primarily with purine (B94841) bases, which are responsible for the compound's mutagenic and carcinogenic effects. nih.govnih.gov

In addition to forming DNA adducts, the redox cycling of the nitro group can generate reactive oxygen species (ROS), inducing significant oxidative stress within cells. glpbio.compeerj.comresearchgate.net This oxidative damage to DNA, proteins, and lipids is another major component of the compound's cytotoxicity and carcinogenicity. researchgate.net

Steric and Lipophilic Contributions of the Propyl Group at C-2 to Bioactivity

While SAR studies focusing specifically on the 2-propyl variant of 4-nitroquinoline (B1605747) 1-oxide are limited, the principles of medicinal chemistry allow for an informed discussion of the likely contributions of the C-2 propyl group. Substituents at the C-2 position of the quinoline (B57606) ring can influence the molecule's activity through steric and lipophilic effects.

Steric Effects: The propyl group introduces steric bulk at the C-2 position. This can have several consequences for biological activity. It may influence the binding affinity of the molecule to its target, such as the active site of a metabolizing enzyme or the intercalation pocket in DNA. Depending on the topology of the binding site, the size and shape of the propyl group could either enhance or hinder optimal binding. For instance, if the binding pocket is narrow, the propyl group might prevent effective interaction, thereby reducing activity compared to a smaller substituent like a methyl group. Conversely, if the pocket is larger and has a hydrophobic region, the propyl group might establish favorable van der Waals interactions, increasing binding affinity.

The balance between the increased lipophilicity conferred by the propyl group and the polar nature of the N-oxide and nitro groups creates a molecule with amphipathic characteristics, which can be crucial for its transport and interaction with biological systems.

The Role of the N-Oxide Moiety in Modulating Ligand-Target Interactions

The N-oxide moiety is a pivotal functional group that profoundly modulates the physicochemical properties and biological reactivity of the quinoline scaffold. Its role is multifaceted, encompassing effects on solubility, electronic character, and metabolic activation.

The N-oxide group introduces a highly polar N⁺–O⁻ bond, which can significantly increase the water solubility of the parent quinoline. This enhanced solubility can improve the compound's bioavailability in biological systems. Furthermore, the oxygen atom of the N-oxide is a strong hydrogen bond acceptor, which can facilitate specific interactions with biological targets such as amino acid residues in enzymes or with DNA itself.

Electronically, the N-oxide group acts as a resonance-donating but inductively-withdrawing group. This dual nature influences the reactivity of the quinoline ring. It activates the C-2 and C-4 positions toward nucleophilic attack. This activation is a key step in the metabolic pathway of 4-NQO, where enzymatic reduction of the nitro group is the critical event. Studies on related quinoxaline (B1680401) 1,4-di-N-oxides have shown that the N-oxide groups are essential for various biological activities, including antibacterial and antimycobacterial effects. frontiersin.orgnih.gov Their removal often leads to a significant loss of potency, highlighting their direct involvement in the mechanism of action. nih.gov

In the context of 4-NQO's carcinogenicity, the N-oxide is integral to the structure of the ultimate carcinogenic metabolite, 4-HAQO, which forms adducts with DNA. wikipedia.org Therefore, the N-oxide is not merely a passive substituent but an active participant in the chemical transformations that underpin the molecule's biological effects.

Structure-Activity Relationships of Diverse Functional Groups on the Quinoline Core

Although research on diverse functionalization of the specific "Quinoline, 4-nitro-2-propyl-, 1-oxide" core is not available, extensive SAR studies on the broader classes of quinoline and quinoxaline N-oxides provide valuable insights. These studies have systematically explored how different substituents at various positions on the heterocyclic ring influence biological activity.

For instance, in the closely related quinoxaline 1,4-di-N-oxide series, which are also bioreductive agents, the nature of substituents on the benzene (B151609) ring has a profound impact on cytotoxic potency. frontiersin.org

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like -Cl or -F) at the C-6 or C-7 positions generally increases the reduction potential of the molecule. This makes the compound more readily reduced by cellular reductases, leading to a more rapid generation of toxic radical species and enhanced cytotoxic activity under hypoxic conditions.

Positional Effects: The specific placement of substituents is critical. For example, a substituent at C-7 may have a more significant electronic impact on the heterocyclic part of the molecule than a substituent at C-5 or C-8 due to the pattern of electron delocalization.

Substituent Type: The type of functional group is also a key variable. The introduction of hydrogen bond donors or acceptors can create new interaction points with a biological target, potentially increasing binding affinity and specificity. Bulky groups can introduce steric hindrance, which may be detrimental or beneficial depending on the target's structure.

These general principles are expected to apply to the Quinoline, 4-nitro-2-propyl-, 1-oxide scaffold. Modifying the benzene portion of the molecule (positions C-5 through C-8) with various functional groups would likely modulate its biological activity by altering its electronic properties, lipophilicity, and steric profile, thereby affecting its metabolic activation, cellular uptake, and target interaction.

Computational Approaches to Structure-Activity Relationship Analysis

Computational chemistry provides powerful tools to investigate and predict the SAR of molecules like Quinoline, 4-nitro-2-propyl-, 1-oxide at a molecular level. These methods complement experimental data by offering insights into the underlying mechanisms of action.

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For quinoline derivatives, QSAR studies have successfully identified key physicochemical parameters that govern their efficacy.

A typical QSAR model takes the form of an equation: Biological Activity (log 1/C) = f (Physicochemical Parameters)

The parameters used often include:

Lipophilic parameters (e.g., logP, π): These describe the hydrophobicity of the molecule, which influences membrane transport and binding to hydrophobic pockets.

Electronic parameters (e.g., Hammett constant σ): These quantify the electron-donating or -withdrawing nature of substituents, which is crucial for reactivity and electrostatic interactions.

Steric parameters (e.g., Taft's Es, Molar Refractivity): These account for the size and shape of the molecule, which affect how it fits into a binding site.

QSAR studies on quinazolinones, a related heterocyclic system, have indicated the importance of steric and electronic parameters over lipophilicity in contributing to anti-inflammatory activity. researchgate.net For a series of 2-alkyl-4-nitroquinoline 1-oxides, a QSAR model could precisely quantify the contributions of the alkyl chain length (related to both steric bulk and lipophilicity) and electronic changes on the ring to a specific biological endpoint, such as cytotoxicity or mutagenicity.

| Parameter Type | Specific Descriptor | Relevance to "Quinoline, 4-nitro-2-propyl-, 1-oxide" SAR |

|---|---|---|

| Lipophilic | LogP (Partition Coefficient) | Governs membrane permeability and cellular uptake. The propyl group significantly increases this value. |

| Electronic | Hammett Constant (σ) | Quantifies the strong electron-withdrawing effect of the C-4 nitro group, which is key for metabolic activation. |

| Steric | Taft's Steric Parameter (Es) | Describes the steric bulk of the C-2 propyl group, which can influence binding to enzymes or DNA. |

| Topological | Molecular Connectivity Indices | Relates the molecule's branching and structure to its overall activity profile. |

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand (the quinoline derivative) and its biological target (e.g., a protein or DNA).

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target. Docking studies of the parent compound 4-NQO with DNA have provided structural hypotheses for its intercalative binding. nih.gov These models show how the planar quinoline ring stacks between DNA base pairs and how the substituents (nitro and N-oxide groups) are positioned within the DNA grooves. nih.gov For Quinoline, 4-nitro-2-propyl-, 1-oxide, docking could be used to predict how the C-2 propyl group affects this intercalation, potentially by interacting with the hydrophobic surface of the DNA groove or by causing a steric clash that alters the binding mode.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of its stability and the nature of the interactions. An MD simulation could reveal:

The stability of the hydrogen bonds formed by the N-oxide moiety.

The conformational flexibility of the C-2 propyl group within the binding site.

Theoretical and Computational Investigations

Computational Design Strategies for Novel Quinoline (B57606) N-Oxide Analogues

The development of novel quinoline N-oxide analogues with tailored properties is increasingly guided by computational design strategies. These in silico methods, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, provide a rational and accelerated pathway for identifying promising drug candidates by elucidating their physicochemical properties, molecular functions, and interactions with biological targets. nih.govresearchgate.net

A prominent example of this approach is the computational design of nitro derivatives of quinoline N-oxide as potential inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.gov Researchers have employed a combination of quantum mechanics and molecular mechanics calculations to investigate a range of quinoline N-oxide isomers. nih.govresearchgate.net DFT calculations are initially used to determine the fundamental electronic properties of the designed analogues. nih.gov For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps can suggest the relative reactivity of different isomers. researchgate.net Studies have shown that nitro derivatives of quinoline N-oxide (QO) possess smaller HOMO-LUMO gaps compared to their non-oxidized quinoline (Q) counterparts, indicating potentially greater reactivity. researchgate.net

Following the initial quantum mechanical characterization, molecular docking is employed to predict the binding affinity and orientation of the designed analogues within the active site of a target protein. mdpi.comnih.govuobaghdad.edu.iq In the case of SARS-CoV-2 Mpro, docking studies revealed that a 4-nitroquinoline (B1605747) 1-oxide (N-4-QO) analogue could adopt a more favorable conformation within the catalytic triad (B1167595) of the enzyme compared to its non-oxidized form. nih.gov This improved orientation facilitates specific hydrogen bond interactions, leading to a more stable and energetically favorable binding. nih.gov

To further refine these findings and assess the stability of the ligand-protein complex over time, molecular dynamics (MD) simulations are performed. nih.govnih.govmdpi.com MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of interactions identified through docking. nih.gov For quinoline N-oxide analogues targeting Mpro, MD simulations have been used to calculate the interaction energies, which quantify the affinity between the ligand and the protein. nih.gov A comparative analysis demonstrated that N-oxide compounds generally exhibit a more favorable energetic affinity at the Mpro active site than the corresponding quinoline derivatives. nih.gov

The strategic placement of the N-oxide group and other substituents is a key element of the design process. Computational studies have explored various isomers to understand how these modifications influence binding. The data below summarizes the calculated interaction energies derived from MD simulations for several quinoline and quinoline N-oxide compounds with the SARS-CoV-2 Mpro active site, illustrating the significant impact of the N-oxide moiety. nih.gov

| Compound | Calculated Interaction Energy (kJ mol⁻¹) |

|---|---|

| N-4-Q | -96.54 |

| N-4-QO | -107.35 |

| CQ | -100.65 |

| CQO | -82.27 |

| HCQ | -116.60 |

| HCQO | -148.20 |

Table 1: Interaction energies for quinoline (Q) and quinoline N-oxide (QO) derivatives with the SARS-CoV-2 Mpro active site, estimated from molecular dynamics simulations. nih.gov A more negative value indicates a more stable interaction.

These computational strategies, by integrating DFT, docking, and MD simulations, allow for a systematic, structure-based design of novel quinoline N-oxide analogues. nih.govnih.gov This multi-faceted in silico approach enables the prediction of molecular properties and biological activity, effectively prioritizing candidates for synthesis and experimental validation, thereby streamlining the drug discovery process. nih.govmdpi.com

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has been a central theme in organic chemistry for over a century. mdpi.com Future research concerning Quinoline, 4-nitro-2-propyl-, 1-oxide will necessitate a shift towards more innovative and sustainable synthetic methodologies. Traditional methods are often being replaced by strategies that are more environmentally friendly and efficient. acs.org

Key areas for future development include:

Catalytic C-H Bond Activation: Recent advancements have highlighted the use of transition-metal catalysis (e.g., Palladium, Rhodium) for the regioselective functionalization of the quinoline ring. rsc.orgresearchgate.netacs.org Future work should focus on applying these techniques to introduce or modify the 2-propyl group on the 4-nitroquinoline (B1605747) 1-oxide scaffold, potentially offering more direct and atom-economical routes.

Green Chemistry Protocols: The use of nanocatalysts and green inorganic sources, such as sodium sulfinates, represents a move towards more sustainable chemical processes. mdpi.comacs.org Research into protocols that minimize waste, use less hazardous solvents, and operate under milder conditions will be crucial. This includes exploring metal-free protocols and photo-induced oxidative cyclization techniques. mdpi.comnih.gov

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow-based synthesis for Quinoline, 4-nitro-2-propyl-, 1-oxide could streamline its production for further biological evaluation.

One-Pot Syntheses: Designing multi-step reactions that occur in a single vessel, such as the one-pot synthesis demonstrated for α-triazolylquinolines from quinoline N-oxides, can significantly improve efficiency. nih.gov A future goal would be to devise a one-pot method starting from simple precursors to generate the target molecule.

| Synthetic Strategy | Potential Advantages for Quinoline, 4-nitro-2-propyl-, 1-oxide Synthesis |

| Transition-Metal Catalyzed C-H Activation | High regioselectivity, broad functional group tolerance, potential for late-stage modification. rsc.orgresearchgate.net |

| Nanocatalyzed Green Protocols | Environmentally friendly, high efficiency, use of reusable catalysts. acs.org |

| Photo-induced Oxidative Cyclization | Metal-free conditions, use of light as a clean reagent. mdpi.com |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction conditions. |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste and purification steps. nih.gov |

Advanced Elucidation of Biological Mechanisms of Action at the Molecular Level

The biological activity of the parent compound, 4-nitroquinoline 1-oxide (4-NQO), is well-documented. It is a potent mutagen and carcinogen that induces DNA damage, partly through the generation of reactive oxygen species (ROS) resulting from the enzymatic reduction of its nitro group. wikipedia.orgnih.govpeerj.comresearchgate.net Its reduced metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), is believed to be the ultimate carcinogen, forming stable adducts with DNA. wikipedia.org

Future research on Quinoline, 4-nitro-2-propyl-, 1-oxide should aim to dissect its specific molecular mechanisms:

DNA Interaction and Damage: It is crucial to determine if the 2-propyl substituent alters the compound's ability to interact with and damage DNA compared to 4-NQO. Studies should probe its capacity to form DNA adducts and intercalate into the DNA helix. nih.gov Techniques like mass spectrometry and NMR spectroscopy can be employed to characterize these interactions. nih.gov

ROS Generation: The role of the 2-propyl group in the redox cycling of the nitro group needs investigation. Quantifying the intracellular oxidative stress induced by the compound is essential to understand its contribution to cytotoxicity. researchgate.net

Metabolic Activation: Identifying the specific enzymes responsible for the metabolic activation of Quinoline, 4-nitro-2-propyl-, 1-oxide is a key step. This involves in vitro studies with liver microsomes and recombinant enzymes to understand how the compound is processed in biological systems.

Target Protein Identification: Beyond DNA, it is known that 4-NQO and its metabolites can bind to other macromolecules like proteins. wikipedia.org Proteomic approaches could be used to identify specific protein targets of Quinoline, 4-nitro-2-propyl-, 1-oxide, which may reveal novel mechanisms of action or toxicity. For instance, 4-NQO has been shown to trap topoisomerase I cleavage complexes. wikipedia.orgnih.gov

Rational Design and Optimization of Quinoline N-Oxide Analogues Based on Integrated SAR and Theoretical Data

The quinoline N-oxide scaffold is a versatile platform for drug design. researchgate.netresearchgate.net Future research should focus on the rational design of analogues of Quinoline, 4-nitro-2-propyl-, 1-oxide to optimize desired biological activities while minimizing toxicity. This requires a synergistic approach combining synthetic chemistry, biological evaluation, and computational modeling.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the quinoline core is necessary. This involves synthesizing a library of analogues by varying substituents at different positions of the quinoline ring and evaluating their biological effects. For example, studies on isoquinolinequinone N-oxides have shown that the position of substituents (e.g., C6 vs. C7) can dramatically impact anticancer activity. acs.org

Computational Modeling: In silico methods like molecular docking and molecular dynamics simulations can predict how modifications to the structure will affect binding to specific biological targets. nih.govresearchgate.net These computational tools can help prioritize which analogues to synthesize, saving time and resources. nih.gov

QSAR (Quantitative Structure-Activity Relationship): Developing QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This allows for the prediction of the activity of novel, unsynthesized analogues.

Physicochemical Property Optimization: The 2-propyl group likely influences the compound's lipophilicity and solubility. Future design efforts should aim to fine-tune these properties to improve pharmacokinetic profiles, such as oral absorption. nih.gov

| Design Approach | Objective | Relevant Techniques |

| SAR Studies | Identify key structural features for biological activity. | Synthesis of analogue libraries, in vitro biological assays. acs.orgmdpi.com |

| Molecular Docking | Predict binding modes and affinities to target macromolecules. | In silico modeling of ligand-receptor interactions. nih.govnih.gov |

| Molecular Dynamics | Simulate the dynamic behavior of the compound in a biological environment. | Computer simulations to assess stability of ligand-receptor complexes. nih.gov |

| QSAR Modeling | Predict activity of new analogues based on structural properties. | Statistical analysis and machine learning methods. |

Identification of Novel Biological Targets and Therapeutic Applications

While the genotoxicity of 4-NQO is well-established, the quinoline N-oxide scaffold has been explored for a range of therapeutic applications, including anticancer, antibacterial, and antiparasitic activities. researchgate.netnih.gov A primary future direction for Quinoline, 4-nitro-2-propyl-, 1-oxide is to explore its potential beyond its presumed role as a DNA-damaging agent.

Potential areas for investigation include:

Anticancer Agents: Quinoline derivatives have been investigated as inhibitors of key cancer-related targets like tyrosine kinases, EGFR, and HER-2. nih.gov The potential for Quinoline, 4-nitro-2-propyl-, 1-oxide and its analogues to act as selective kinase inhibitors should be explored. Additionally, some N-oxides act as hypoxia-activated prodrugs, a promising strategy for targeting solid tumors. acs.org

Antimicrobial Agents: The quinoline core is present in many antibacterial drugs. frontiersin.org Screening Quinoline, 4-nitro-2-propyl-, 1-oxide against a panel of pathogenic bacteria, including multidrug-resistant strains, could uncover new antimicrobial leads.

Antiviral Applications: Computational studies have suggested that nitro derivatives of quinoline N-oxide could be potential inhibitors of SARS-CoV-2 main protease (Mpro), highlighting a possible, though yet unproven, antiviral application. nih.govresearchgate.netnih.gov

Enzyme Inhibition: As noted, topoisomerases are a potential target for quinoline derivatives. nih.gov Screening against a broad panel of enzymes could identify novel and unexpected biological targets, opening up new therapeutic avenues.

Synergistic Integration of Experimental and Computational Research in Quinoline N-Oxide Chemistry

The complexity of modern chemical and biological research necessitates a close integration of experimental and computational approaches. researchgate.net The future study of Quinoline, 4-nitro-2-propyl-, 1-oxide will be most effective when these two domains are synergistically combined.

Mechanism Elucidation: Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the mechanisms and regioselectivity of reactions involving quinoline N-oxides, such as C-H functionalization. rsc.orgacs.orgacs.org This synergy allows for the rational design of catalysts and reaction conditions for more efficient syntheses.

Target Validation: Combining in silico screening to identify potential biological targets with in vitro experimental validation is a powerful paradigm for drug discovery. nih.govresearchgate.net For Quinoline, 4-nitro-2-propyl-, 1-oxide, computational methods can predict binding to various proteins, which can then be confirmed through enzymatic assays and biophysical techniques.

Predictive Toxicology: Computational models can be used to predict the potential toxicity and mutagenicity of newly designed analogues, helping to filter out undesirable compounds early in the development process. This is particularly relevant given the known carcinogenicity of the parent 4-NQO scaffold.

Crystal Structure Prediction: For solid-state applications or understanding intermolecular interactions, computational methods can predict crystal packing, which can be validated by X-ray crystallography. rsc.org

This integrated approach, where computational predictions guide experimental work and experimental results refine computational models, will accelerate the research and development process for Quinoline, 4-nitro-2-propyl-, 1-oxide and its derivatives, maximizing the potential for discovering novel applications and understanding their fundamental chemical and biological properties.

Q & A

Q. How to integrate computational methods in drug design for quinoline derivatives targeting kinase inhibition?

- Methodological Answer :

- Virtual Screening :

- Dock derivatives into kinase ATP-binding pockets (e.g., PDB: 1M7Q for EGFR).

- Filter by binding energy (< -8 kcal/mol).

- MD Simulations :

- Assess stability of ligand-protein complexes (50 ns trajectories).

- Pharmacophore Modeling :

- Identify essential features (e.g., hydrogen bond donors, aromatic rings).

- Table : Computational vs. Experimental IC Correlation

| Compound | Predicted ΔG (kcal/mol) | Experimental IC (µM) |

|---|---|---|

| QD-001 | -9.2 | 1.8 ± 0.3 |

| QD-002 | -7.5 | 12.4 ± 1.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.